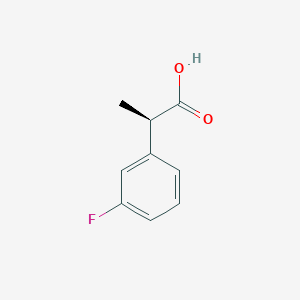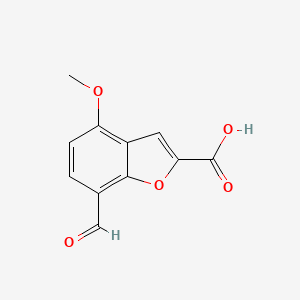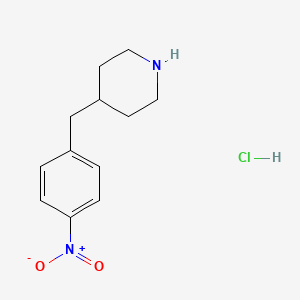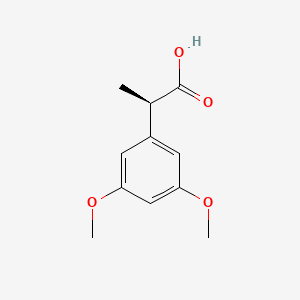
(R)-2-(3,5-dimethoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3,5-dimethoxyphenyl)propanoic acid is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a propanoic acid moiety attached to a 3,5-dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,5-dimethoxyphenyl)propanoic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method involves the alkylation of a 3,5-dimethoxybenzyl halide with a chiral propanoic acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of ®-2-(3,5-dimethoxyphenyl)propanoic acid may involve more scalable processes such as asymmetric hydrogenation or enzymatic resolution. Asymmetric hydrogenation uses chiral catalysts to selectively hydrogenate a precursor compound, while enzymatic resolution employs enzymes to selectively react with one enantiomer in a racemic mixture, leaving the desired enantiomer in excess.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(3,5-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
®-2-(3,5-dimethoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-(3,5-dimethoxyphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: This compound has a hydroxyl group instead of methoxy groups, which can significantly alter its chemical properties and biological activity.
3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propanoic acid: The presence of a chloro group and additional methyl groups makes this compound structurally similar but with different reactivity and applications.
Uniqueness
®-2-(3,5-dimethoxyphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring and its chiral center. These features contribute to its distinct chemical reactivity and potential for selective interactions in biological systems.
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
(2R)-2-(3,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O4/c1-7(11(12)13)8-4-9(14-2)6-10(5-8)15-3/h4-7H,1-3H3,(H,12,13)/t7-/m1/s1 |
Clé InChI |
DBMMMCYUFZQFIC-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC(=C1)OC)OC)C(=O)O |
SMILES canonique |
CC(C1=CC(=CC(=C1)OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


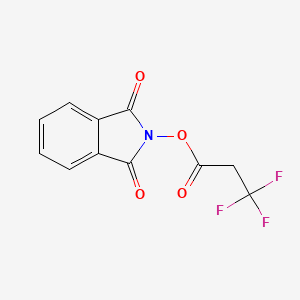
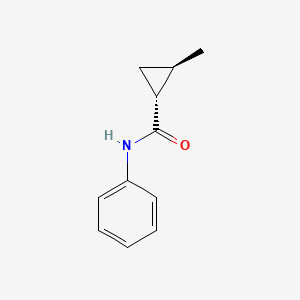
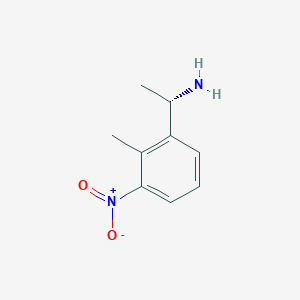
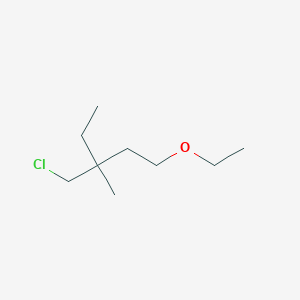
![2,3-Dihydrospiro[indene-1,3'-piperidine]](/img/structure/B13569527.png)


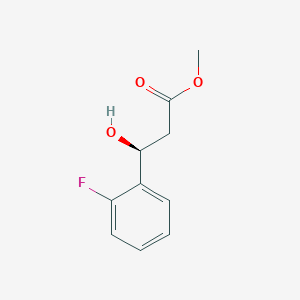
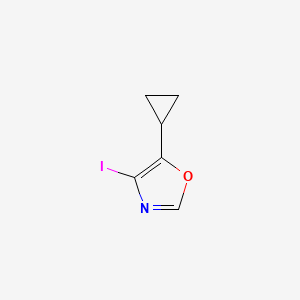
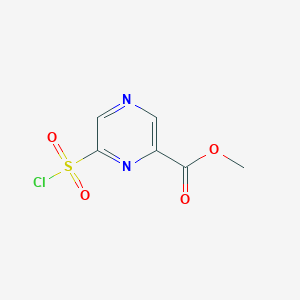
![6-Aminospiro[2.3]hexan-4-ol](/img/structure/B13569558.png)
